molecular formula C13H13N3O B1280915 2-amino-N'-phenylbenzohydrazide CAS No. 30086-49-8

2-amino-N'-phenylbenzohydrazide

Cat. No.: B1280915
CAS No.: 30086-49-8
M. Wt: 227.26 g/mol
InChI Key: UJZGZKOKUAKGEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N'-phenylbenzohydrazide is a useful research compound. Its molecular formula is C13H13N3O and its molecular weight is 227.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • N′-Diphenylmethylene-2-hydroxybenzohydrazide : This compound, synthesized from 2-hydroxybenzohydrazide, demonstrates significant intramolecular and intermolecular hydrogen bonding, crucial for understanding molecular interactions and crystal structures (Ji & Shi, 2009).

  • 2-Aminomethylbenzimidazole Preparation : This process, utilizing 2-amino alkyl benzimidazoles, is vital in pharmaceuticals and peptides synthesis, indicating the broad application of similar compounds in drug development (Wang Liguo, 2009).

Complex Formation and Coordination Chemistry

  • Mixed-Ligand Complexes with VO2+ and VO3+ : 2-Aminobenzoylhydrazide, a related compound, forms octahedral mixed-ligand complexes with vanadium, useful in studying coordination chemistry and potential applications in catalysis and materials science (Biswas et al., 2016).

Novel Synthetic Methodologies

  • Synthesis of Benzisoxazole and Benzisothiazole Derivatives : A novel synthetic approach using 2-amino-N'-arylbenzohydrazides, crucial for producing isoxazole products, demonstrates the compound's role in advancing synthetic organic chemistry (Anand et al., 2015).

Antimicrobial Activity

  • Thienopyrimidines and Triazolothienopyrimidines Synthesis : 2-Cyanoacetohydrazide and 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, related to 2-amino-N'-phenylbenzohydrazide, are used to synthesize novel compounds with significant antimicrobial activity (Mahmoud et al., 2015).

Future Directions

The future directions of 2-amino-N’-phenylbenzohydrazide research could involve further exploration of its pharmacological activities, given its role as a key intermediate in the synthesis of quinazolinones and benzotriazepines derivatives . These derivatives have been extensively studied due to their wide range of pharmacological activities .

Properties

IUPAC Name

2-amino-N'-phenylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-12-9-5-4-8-11(12)13(17)16-15-10-6-2-1-3-7-10/h1-9,15H,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZGZKOKUAKGEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480116
Record name 2-amino-N'-phenylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30086-49-8
Record name 2-amino-N'-phenylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N'-phenylbenzohydrazide
Reactant of Route 2
Reactant of Route 2
2-amino-N'-phenylbenzohydrazide
Reactant of Route 3
Reactant of Route 3
2-amino-N'-phenylbenzohydrazide
Reactant of Route 4
Reactant of Route 4
2-amino-N'-phenylbenzohydrazide
Reactant of Route 5
Reactant of Route 5
2-amino-N'-phenylbenzohydrazide
Reactant of Route 6
Reactant of Route 6
2-amino-N'-phenylbenzohydrazide
Customer
Q & A

Q1: What are the key structural features of 2-amino-N'-phenylbenzohydrazide and how do these features influence its crystal packing?

A1: this compound exhibits specific spatial arrangements within its molecular structure. The NNCO unit, a key component of the hydrazide group, is not coplanar with either of the aromatic rings in the molecule. It forms dihedral angles of 35.8° and 84.0° with the benzene and phenyl rings, respectively []. This non-coplanar arrangement is likely influenced by the lone pairs on the nitrogen atoms and the steric hindrance between the rings. Furthermore, the benzene and phenyl rings themselves are not coplanar, exhibiting a dihedral angle of 61.2° []. This non-coplanarity further reduces steric interactions and influences the molecule's overall shape.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.